2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-ETHYLPHENYL)ACETAMIDE - 894945-64-3

2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-ETHYLPHENYL)ACETAMIDE

Catalog Number: EVT-2791039
CAS Number: 894945-64-3
Molecular Formula: C20H20N4O3S2
Molecular Weight: 428.53
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-((4-Amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide is a novel organic compound belonging to the class of sulfonamide derivatives. This compound has been investigated for its potential use as a modulator of chemokine receptors. [] Chemokine receptors are a family of proteins found on the surface of cells that play a critical role in the immune system by guiding the migration of immune cells to sites of infection or inflammation.

Applications
  • Immunology research: The compound could be used as a tool to study the role of specific chemokine receptors in immune responses, inflammation, and related diseases. []

N-(2-Fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides

  • Compound Description: This group of 13 compounds represents a series of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides synthesized and evaluated for their herbicidal activity. []
  • Relevance: These compounds, like 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide, contain a pyrimidine ring system substituted with various functional groups, highlighting a potential area of structural similarity and shared chemical class membership. [] The presence of acetamide groups in both the related compounds and the target compound further emphasizes this connection.

N,N-Diethyl-2-[2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-α]pyrimidin-3-yl]acetamide (DPA-713)

  • Compound Description: DPA-713 is a pyrazolopyrimidine-based radioligand designed for Positron Emission Tomography (PET) imaging of neuroinflammation. It targets the translocator protein (TSPO), a marker of activated microglia and macrophages. [, ]
  • Relevance: Although DPA-713 and 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide possess different core structures (pyrazolopyrimidine vs. pyrimidine), they share an acetamide side chain. This structural similarity, alongside their exploration within drug development contexts (neuroinflammation imaging vs. potential therapeutic applications), suggests potential relevance for investigation. [, ]

N,N-Diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-α]pyrimidin-3-yl)acetamide (DPA-714)

  • Compound Description: DPA-714, like DPA-713, is a pyrazolopyrimidine-based radioligand developed for PET imaging of neuroinflammation. It demonstrates favorable properties compared to the classic radioligand PK11195. [, ]
  • Relevance: Similar to DPA-713, DPA-714 shares an acetamide side chain with 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide, despite differing in their core structures. Their common application in neuroinflammation research further strengthens their relevance for comparative analysis. [, ]
  • Compound Description: This aminopyrazole acts as a selective cyclin-dependent kinase 5 (CDK5) inhibitor. Analog 24 was investigated for its anticancer potential in pancreatic cancer cell lines, particularly its ability to downregulate the anti-apoptotic protein Mcl-1. []
  • Relevance: The presence of an acetamide group in Analog 24 connects it structurally to 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide. Although their core structures differ (aminopyrazole vs. substituted pyrimidine), their shared acetamide moiety and focus on potential therapeutic applications warrant further investigation into potential shared structure-activity relationships. []

6-Ethynyl-N-phenyl-9H-purin-2-amine and Related Ethynyl-Heterocycles

  • Compound Description: This group of compounds, including 6-ethynyl-N-phenyl-9H-purin-2-amine, are ethynyl-heterocycles investigated for their ability to act as irreversible inhibitors of Nek2 kinase. These compounds target a reactive cysteine residue near the enzyme's catalytic site. []
  • Relevance: While these compounds differ significantly in structure from 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide, their focus on kinase inhibition represents a shared research interest. Studying diverse chemical classes that target similar biological pathways can be valuable for broader drug discovery efforts. []

2-((3-Cyano-4-(3,4-dichlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)pyridin-2-yl)amino)-N-(5-(substituted)-(6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl)acetamides

  • Compound Description: These compounds represent a series of oxadiazole and pyridine-bearing 1,2,3,4-tetrahydropyrimidine derivatives. These were synthesized using microwave irradiation and evaluated for antimicrobial and antituberculosis activity. []
  • Relevance: This series shares the acetamide functional group and the presence of a pyrimidine ring with 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide, indicating structural similarities and potential commonalities in their chemical class. [] Additionally, the exploration of these compounds for antimicrobial activity aligns with the potential therapeutic applications of the target compound, further strengthening their relevance for comparison.

N-{3-[3-Cyclopropyl-5-(2-fluoro-4-iodophenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidin-1-yl]phenyl}acetamide

  • Compound Description: This compound is a MEK inhibitor explored in combination therapies for cancer treatment, often alongside anti-PD-L1 antibodies and B-Raf inhibitors. [, , ]
  • Relevance: Both this MEK inhibitor and 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide feature an acetamide group, suggesting potential structural similarities despite differing core structures. Their involvement in cancer-related research, albeit through different mechanisms (MEK inhibition vs. unknown target), further highlights their relevance for comparative analysis. [, , ]

N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide

  • Compound Description: This compound acts as a B-Raf inhibitor and is often investigated in combination with MEK inhibitors and other anticancer agents for treating various cancers. [, , ]
  • Relevance: While differing significantly in overall structure from 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide, this B-Raf inhibitor's inclusion in combination therapies with the related MEK inhibitor (compound 7) and their shared focus on cancer treatment make it relevant for comparative analysis. [, , ] Understanding the structural features of compounds used in similar therapeutic contexts, even with different direct targets, can provide insights into potential structure-activity relationships and drug development strategies.

N-[3-[3-(Dimethyl amino)-1-oxo-2-propenyl]phenyl] acetamide

  • Compound Description: This compound serves as a key intermediate in a novel synthetic route for Zaleplon, a drug used to treat insomnia. []
  • Relevance: The presence of an acetamide group in this Zaleplon precursor links it structurally to 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide. Although their core structures differ, their shared chemical moiety and involvement in medicinal chemistry research (synthesizing a known drug vs. potential therapeutic applications) suggest potential relevance for further investigation. []
  • Compound Description: CV046, alongside CV047 (2-[(9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro[5,5]undec-1-en-2-yl)thio]-N-(4-fluorophenyl)acetamide) and CV146 (benzyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydropyridine-3-carboxylate), are partially hydrogenated pyridines exhibiting hepatoprotective and detoxifying activity in a rat model of paracetamol-alcoholic liver injury. []
  • Relevance: These compounds, similar to 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide, contain an acetamide group. Although the core structures differ, the shared functional group and their investigation in a therapeutic context (liver injury treatment) make them relevant for comparison and highlight potential commonalities in their chemical class. []
  • Compound Description: This extensive group of compounds encompasses various N-substituted sulfonamides, acetamides, and oxadiazoles, all incorporating a piperidine nucleus. These were synthesized and evaluated for enzyme inhibitory potential (acetylcholinesterase, butyrylcholinesterase, lipoxygenase) and antibacterial activity. []
  • Relevance: While diverse in structure, the inclusion of sulfonamide functionalities within this group is noteworthy as it echoes the phenylsulfonyl group present in 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide. This structural parallel, coupled with the focus on enzyme inhibition and antimicrobial activity – both relevant to potential therapeutic applications – suggests a degree of relevance for comparative analysis. []

Properties

CAS Number

894945-64-3

Product Name

2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-ETHYLPHENYL)ACETAMIDE

IUPAC Name

2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(3-ethylphenyl)acetamide

Molecular Formula

C20H20N4O3S2

Molecular Weight

428.53

InChI

InChI=1S/C20H20N4O3S2/c1-2-14-7-6-8-15(11-14)23-18(25)13-28-20-22-12-17(19(21)24-20)29(26,27)16-9-4-3-5-10-16/h3-12H,2,13H2,1H3,(H,23,25)(H2,21,22,24)

InChI Key

NBBRHTNSSFNTMK-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.